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Abstract
Metofoline (methofoline), an opioid analgesic of the tetrahydroisoquinoline class, was

discovered in the 1950s by researchers at Hoffmann-La Roche.[1] Marketed under the trade

name Versidyne for the management of postoperative pain, it exhibited an analgesic efficacy

comparable to that of codeine.[1][2] However, its clinical use was short-lived, as it was

withdrawn from the market in 1965 due to the emergence of severe ophthalmic side effects,

specifically the development of cataracts in dogs during preclinical studies.[1][2] This technical

guide provides a comprehensive overview of the discovery, history, and available preclinical

data on Metofoline, including its chemical properties, analgesic activity, and the circumstances

leading to its withdrawal.

Introduction
The mid-20th century was a period of intense research and development in the field of

analgesics, with a focus on identifying alternatives to morphine with a more favorable side-

effect profile. It was within this context that a team of Swiss researchers at Hoffmann-La Roche

synthesized and characterized Metofoline, a novel isoquinoline derivative.[1] Unlike many

other opioids, Metofoline is not structurally related to the morphine alkaloid series, but it does

share some structural similarities with the non-opioid alkaloid papaverine.[1] This guide aims to

consolidate the available scientific information on Metofoline, presenting a detailed account of

its history, chemical characteristics, and preclinical pharmacology.
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Discovery and History
Metofoline was first synthesized in the 1950s by a team at Hoffmann-La Roche.[1] Following

preclinical evaluation that suggested an analgesic potential similar to codeine, it was

introduced to the market for the treatment of postoperative pain under the brand name

Versidyne.[1][2] However, subsequent preclinical toxicology studies revealed a significant and

alarming side effect: the induction of cataracts in dogs.[1][2] This finding led to the withdrawal

of Metofoline from the market in 1965, halting its further clinical development.[1][2]

Chemical Properties
Metofoline is a synthetic, racemic compound with the chemical name 1-(p-

chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline. Its chemical structure

is distinct from the phenanthrene nucleus of morphine and its derivatives.

Property Value

Molecular Formula C₂₀H₂₄ClNO₂

Molecular Weight 345.87 g/mol

IUPAC Name
1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-

methyl-1,2,3,4-tetrahydroisoquinoline

CAS Number 2154-02-1

Pharmacological Profile
Analgesic Activity
Metofoline's primary pharmacological effect is analgesia, mediated through its interaction with

opioid receptors. Preclinical studies established its analgesic efficacy to be in the same range

as codeine.[1][2] The analgesic activity resides primarily in the levorotatory (R)-enantiomer,

which is approximately three times more potent than codeine. The (S)-enantiomer is

considered inactive.[1]

Further research into analogues of Metofoline, where the 4'-chloro group was substituted with

other electron-withdrawing groups, revealed structure-activity relationships. A fluoro derivative

was slightly more potent than the chloro-substituted Metofoline, while a nitro derivative was
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the most potent, with the racemic 4'-nitromethopholine being about 20 times more potent than

codeine.[1] Later studies by Bristol-Myers in the 1960s on related derivatives suggested the

potential for significantly increased analgesic activity, with some compounds being over 50

times more potent than codeine in animal studies.[1]

Table 1: Relative Analgesic Potency of Metofoline and its Analogs

Compound Relative Potency (vs. Codeine)

Metofoline (racemic) ~1x

(R)-Metofoline ~3x

(S)-Metofoline Inactive

4'-fluoro analog Slightly > 1x

4'-nitro analog (racemic) ~20x

Bristol-Myers derivatives >50x

Mechanism of Action and Signaling Pathways
As an opioid analgesic, Metofoline is presumed to exert its effects through agonism at opioid

receptors, primarily the mu-opioid receptor (MOR). The activation of these G-protein coupled

receptors (GPCRs) typically leads to a cascade of intracellular events.

While specific studies on Metofoline's signaling are scarce due to its early withdrawal, the

general mechanism for opioid agonists involves the following pathway:

Receptor Binding: Metofoline binds to the MOR on the neuronal cell membrane.

G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/o).

Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase,

leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Modulation of Ion Channels: The G-protein activation also leads to the opening of inwardly

rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+)
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channels.

Neuronal Inhibition: The combined effect of reduced cAMP and altered ion flux is a

hyperpolarization of the neuron and a decrease in the release of nociceptive

neurotransmitters, resulting in analgesia.
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Figure 1: Proposed signaling pathway for Metofoline's analgesic action.

Experimental Protocols
Due to the historical nature of Metofoline's development, specific, detailed experimental

protocols from the original studies are not readily available in modern databases. However,

based on standard pharmacological practices of the era and current methodologies, the

following represents plausible protocols for the key experiments that would have been

conducted.

Synthesis of Metofoline
The synthesis of 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-

methylisoquinolines like Metofoline typically involves a Bischler-Napieralski reaction followed

by reduction and N-methylation.

Protocol:
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Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with p-chlorophenylacetyl

chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g.,

triethylamine) to form the corresponding amide.

Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent such

as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization,

forming a 3,4-dihydroisoquinoline intermediate.

Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond

using a reducing agent like sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline

core.

N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated using a

methylating agent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or

methyl iodide to give the final product, Metofoline.

Synthesis of Metofoline

3,4-Dimethoxyphenethylamine +
p-Chlorophenylacetyl chloride Amide Formation N-(3,4-Dimethoxyphenethyl)-2-

(4-chlorophenyl)acetamide
Bischler-Napieralski

Cyclization
3,4-Dihydroisoquinoline

Intermediate Reduction Tetrahydroisoquinoline
Core N-Methylation Metofoline

Click to download full resolution via product page

Figure 2: General synthetic workflow for Metofoline.

Opioid Receptor Binding Assay
To determine the binding affinity of Metofoline for opioid receptors, a competitive radioligand

binding assay would be employed.

Protocol:

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g.,

from rat brain homogenate or cells transfected with the human mu-opioid receptor) are

prepared.
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Assay Setup: In a multi-well plate, the following are added in triplicate:

Total Binding: Membranes, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-

receptor), and assay buffer.

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled

universal opioid antagonist (e.g., naloxone) to saturate all receptors.

Competitive Binding: Membranes, radioligand, and varying concentrations of Metofoline.

Incubation: The plate is incubated to allow the binding to reach equilibrium.

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate

bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of Metofoline that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant

(Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Assay (Hot-Plate Test)
The hot-plate test is a common method to assess the central analgesic activity of drugs.

Protocol:

Animal Acclimatization: Mice or rats are acclimated to the testing room and apparatus.

Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature

(e.g., 55°C), and the time until a nociceptive response (e.g., paw licking, jumping) is

recorded. A cut-off time is set to prevent tissue damage.

Drug Administration: Animals are divided into groups and administered different doses of

Metofoline (or vehicle control) via a specific route (e.g., intraperitoneal, oral).
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Post-treatment Latency: At various time points after drug administration, the hot-plate latency

is measured again.

Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-

treated animals indicates an analgesic effect. The dose that produces a 50% of the

maximum possible effect (ED₅₀) can be calculated.

Toxicology and Withdrawal from the Market
The primary reason for the withdrawal of Metofoline was the discovery that it caused cataracts

in dogs during long-term toxicity studies. The exact mechanism by which Metofoline induced

cataracts is not well-documented in readily available literature, but it was a sufficiently severe

finding to halt its clinical use.

Conclusion
Metofoline represents an interesting chapter in the history of analgesic drug development. As

a non-morphine-like opioid, it demonstrated the potential for developing structurally novel

analgesics. However, its story also serves as a crucial reminder of the importance of thorough

preclinical toxicology studies. While the compound itself is no longer in use, the knowledge

gained from its development and the reasons for its withdrawal have contributed to the broader

understanding of drug safety and the ongoing quest for safer and more effective pain

management therapies. The exploration of its analogs with significantly higher potency also

highlights the potential of the tetrahydroisoquinoline scaffold for the design of future analgesic

agents.
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To cite this document: BenchChem. [Metofoline: A Technical Guide to its Discovery, History,
and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203475#metofoline-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1203475#metofoline-discovery-and-history
https://www.benchchem.com/product/b1203475#metofoline-discovery-and-history
https://www.benchchem.com/product/b1203475#metofoline-discovery-and-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1203475?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

